molecular formula C13H18N2O5S B2902377 Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate CAS No. 941994-55-4

Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate

Cat. No.: B2902377
CAS No.: 941994-55-4
M. Wt: 314.36
InChI Key: AOPUWWKBVYVAOL-UHFFFAOYSA-N
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Description

Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate is a synthetic carbamate derivative characterized by a 2-methoxyphenyl backbone modified with a 1,1-dioxidoisothiazolidin-2-yl substituent.

Properties

IUPAC Name

ethyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-3-20-13(16)14-11-9-10(5-6-12(11)19-2)15-7-4-8-21(15,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPUWWKBVYVAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenyl Carbamates

  • Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl) carbamate (1) This compound shares the 2-methoxyphenylcarbamate core but replaces the isothiazolidin dioxide group with an indole-sulfamoyl moiety.
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide (2)
    Featuring a pyridin-imidazole hybrid scaffold, this derivative lacks the carbamate group but includes a sulfonamide linker. The absence of the carbamate ester may reduce susceptibility to enzymatic hydrolysis, altering its pharmacokinetic profile relative to the target compound .

Thiazolylmethylcarbamate Analogs

Compounds such as thiazol-5-ylmethyl carbamates (e.g., analogs l, m, w, x in ) replace the isothiazolidin dioxide ring with a thiazole moiety. For example, thiazolylmethyl carbamates are often explored as protease inhibitors, suggesting divergent therapeutic targets compared to the target compound’s sulfone-rich structure .

Pesticide Carbamates

  • Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)
    A widely used herbicide, chlorpropham employs a 3-chlorophenyl group instead of the methoxy-substituted phenyl ring. The chlorine atom enhances electrophilicity, favoring herbicidal activity via microtubule disruption—a mechanism less likely in the target compound due to its bulky isothiazolidin substituent .

  • Ethiofencarb (2-((ethylthio)methyl)phenyl methylcarbamate) This insecticide incorporates an ethylthio group, which undergoes oxidation to sulfoxide/sulfone metabolites for activity.

tert-Butyl Carbamate Derivatives

  • Such modifications are critical in prodrug design, where controlled hydrolysis is required .

Functional and Analytical Comparisons

Analytical Challenges

Quantification of ethyl carbamate derivatives via PLS models often relies on colinear compounds (e.g., transitional byproducts), as seen in FTIR or NMR studies. The target compound’s complex structure may necessitate advanced chromatographic or spectroscopic methods for accurate analysis .

Key Research Findings

  • Structural-Activity Relationships (SAR): The isothiazolidin dioxide group in the target compound may enhance binding to sulfotransferases or sulfatases, differentiating it from indole- or thiazole-based analogs .
  • Metabolic Stability: Ethyl carbamates with bulky substituents (e.g., tert-butyl) exhibit prolonged half-lives but reduced aqueous solubility, highlighting trade-offs in drug design .

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